Structural and Synthetic Profiling of 3'-Chloro-3-(2-thiomethylphenyl)propiophenone
Structural and Synthetic Profiling of 3'-Chloro-3-(2-thiomethylphenyl)propiophenone
Executive Summary
In the landscape of organic synthesis and drug discovery, precise chemical nomenclature is often superseded by legacy catalog identifiers. 3'-Chloro-3-(2-thiomethylphenyl)propiophenone (CAS: 898754-60-4) is a prime example. While its commercial name suggests a saturated propiophenone backbone, its molecular formula (C16H13ClOS) and molecular weight (288.79 g/mol ) confirm it is an -unsaturated ketone—specifically, a chalcone derivative: (2E)-1-(3-chlorophenyl)-3-[2-(methylsulfanyl)phenyl]prop-2-en-1-one[].
This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the causality behind its base-catalyzed synthesis, and its utility as a privileged scaffold in medicinal chemistry.
Chemical Identity and Physicochemical Profiling
The architecture of this molecule consists of three distinct domains: an A-ring (3-chlorophenyl), a B-ring (2-thiomethylphenyl), and a reactive enone bridge. This structural triad dictates its physical properties and reactivity profile.
| Property | Value |
| IUPAC Name | (2E)-1-(3-chlorophenyl)-3-[2-(methylsulfanyl)phenyl]prop-2-en-1-one |
| Catalog/Commercial Name | 3'-Chloro-3-(2-thiomethylphenyl)propiophenone |
| CAS Number | 898754-60-4 |
| Molecular Formula | C16H13ClOS |
| Molecular Weight | 288.79 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (Carbonyl oxygen, thioether sulfur) |
| Rotatable Bonds | 4 |
| Predominant Stereochemistry | (E)-isomer (trans-alkene) |
Mechanistic Synthesis: The Claisen-Schmidt Condensation
The synthesis of 3'-chloro-3-(2-thiomethylphenyl)propiophenone is achieved via a base-catalyzed Claisen-Schmidt condensation [2]. This highly efficient carbon-carbon bond-forming reaction couples an enolizable ketone with an aromatic aldehyde lacking -hydrogens.
Causality of Reagents and Conditions
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Catalyst Selection (NaOH): A strong base is required to deprotonate the -carbon of 3'-chloroacetophenone, forming a thermodynamic enolate. NaOH is sufficiently basic to drive this without causing severe degradation of the substrates.
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Solvent System (EtOH/H₂O): A biphasic or mixed solvent system is critical. Ethanol solvates the hydrophobic aromatic precursors, while water ensures the solubility and dissociation of the NaOH catalyst.
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Thermodynamic Driving Force: Following the initial nucleophilic attack, a -hydroxy ketone (aldol) intermediate is formed. The subsequent dehydration step is spontaneous and thermodynamically driven by the formation of a highly conjugated -system that bridges the A-ring and B-ring, exclusively yielding the more stable (E)-isomer[3].
Claisen-Schmidt condensation pathway for 3'-Chloro-3-(2-thiomethylphenyl)propiophenone synthesis.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation checkpoints.
Step 1: Precursor Solvation Dissolve 10.0 mmol of 3'-chloroacetophenone[4] and 10.0 mmol of 2-(methylthio)benzaldehyde[5] in 20 mL of absolute ethanol within a 100 mL round-bottom flask equipped with a magnetic stirrer.
Step 2: Controlled Catalysis Cool the reaction mixture to 0–5 °C using an ice bath. Slowly add 5 mL of a 40% (w/v) aqueous NaOH solution dropwise over 15 minutes.
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Mechanistic Rationale: Strict temperature control during base addition is imperative. It prevents the exothermic Cannizzaro reaction of the aldehyde and minimizes the self-condensation of the ketone.
Step 3: Propagation and Dehydration Remove the ice bath and allow the mixture to stir at ambient temperature (20–25 °C) for 4 to 6 hours. The extended conjugation formed during dehydration will cause the solution to adopt a deep yellow/orange hue.
Step 4: In-Process Validation (TLC) Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase.
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Validation Check: The disappearance of the starting materials and the emergence of a new, highly UV-active spot with a higher value (due to the loss of the polar hydroxyl group during dehydration) confirms chalcone formation.
Step 5: Workup and Isolation Pour the crude mixture into 100 mL of crushed ice-water. Neutralize the solution with 1M HCl until pH 7 is reached to quench the base and precipitate the chalcone. Filter the solid under vacuum, wash with cold distilled water, and recrystallize from hot ethanol.
Step 6: Analytical Verification (NMR) Subject the purified crystals to H-NMR spectroscopy (CDCl , 400 MHz).
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Validation Check: The definitive proof of the (E)-chalcone geometry is the presence of two distinct doublets between 7.4 and 7.9 ppm. A coupling constant ( ) of 15–16 Hz unequivocally confirms the trans configuration of the -unsaturated enone core[3].
Pharmacological and Synthetic Applications
Chalcones are recognized as "privileged scaffolds" in drug development due to their versatile reactivity and broad biological footprint[2]. The core of 3'-Chloro-3-(2-thiomethylphenyl)propiophenone acts as a soft electrophile, making it an ideal Michael acceptor.
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Biological Target Modulation: The -unsaturated carbonyl system can form covalent bonds with nucleophilic cysteine residues on target proteins. This mechanism is responsible for the interaction of chalcones with pathways like Keap1/Nrf2 (antioxidant response) and NF- B (anti-inflammatory response).
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Heterocyclic Synthesis: The enone bridge is a highly reactive dienophile and electrophile. It serves as a primary building block for synthesizing complex heterocycles; for example, condensation with hydrazines yields pyrazolines, while reactions with hydroxylamine generate isoxazoles.
Reactivity profile of the chalcone core highlighting its role as a Michael acceptor.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 587128, 3'-Chloropropiophenone". PubChem. URL:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 286443, 2-(Methylthio)benzaldehyde". PubChem. URL:[Link]
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Mubofu, E. B., et al. "Advances in the Synthesis of Heteroaromatic Hybrid Chalcones". PubMed Central (PMC), National Institutes of Health. URL:[Link]
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Asiri, A. M., et al. "Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics". PubMed Central (PMC), National Institutes of Health. URL:[Link]
Sources
- 2. Advances in the Synthesis of Heteroaromatic Hybrid Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3'-Chloropropiophenone | C9H9ClO | CID 587128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Methylthio)benzaldehyde | C8H8OS | CID 286443 - PubChem [pubchem.ncbi.nlm.nih.gov]
